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Compound of Interest

Compound Name: Methyl furan-3-carboxylate

Cat. No.: B077232

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
furan-3-carboxylate (CAS No: 13129-23-2), a key heterocyclic compound. The following
sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) data, along with generalized experimental protocols for obtaining such spectra. This
document is intended to serve as a valuable resource for the identification, characterization,
and quality control of this compound in research and development settings.

Data Presentation

The spectroscopic data for methyl furan-3-carboxylate is summarized in the tables below for
ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not explicitly
available in search H2
results

Data not explicitly
available in search H4
results

Data not explicitly
available in search H5

results

Data not explicitly
available in search -OCHs

results

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
Data not explicitly available in search results c2

Data not explicitly available in search results C3

Data not explicitly available in search results C4

Data not explicitly available in search results C5

Data not explicitly available in search results Cc=0

Data not explicitly available in search results -OCHs

Note: While specific chemical shifts and coupling constants for methyl furan-3-carboxylate
were not found in the provided search results, a general approach to NMR analysis is
described in the experimental protocols.

Infrared (IR) Spectroscopy
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Table 3: IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

Data not explicitly available in ) )
C-H stretching (aromatic)
search results

Data not explicitly available in C-H stretching (aliphatic, -

search results OCH5)

Data not explicitly available in )
Strong C=0 stretching (ester)
search results

Data not explicitly available in _ _
C=C stretching (furan ring)
search results

Data not explicitly available in C-O stretching (ester and

search results furan)

Note: A specific table of IR absorption peaks was not available in the search results. The
assignments are based on characteristic functional group absorptions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Electron lonization)

m/z Relative Intensity Assignment

126 High Molecular lon [M]*
95 High (often base peak) [M - OCHs]*

67 Moderate [CaHs0]*

39 Moderate [CsHs]+

Note: The fragmentation pattern is inferred from typical ester fragmentation and data from the
NIST Mass Spectrometry Data Center.[1]

Experimental Protocols
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The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard approach for obtaining NMR spectra of a liquid sample like methyl furan-3-
carboxylate is as follows:

e Sample Preparation:

o Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,
CDClIs, Acetone-de, DMSO-de) in a clean, dry vial.[2]

o The choice of solvent is critical to avoid interfering signals.[3]

o For quantitative analysis, a known amount of an internal standard, such as
tetramethylsilane (TMS), can be added.

o Transfer the solution into a clean 5 mm NMR tube, ensuring the liquid height is between 4
and 5 cm.[4]

o Cap the NMR tube securely.[4]
o Data Acquisition:

o The NMR spectra can be recorded on a standard NMR spectrometer (e.g., 300, 400, or
500 MHz).[4]

o The instrument is locked onto the deuterium signal of the solvent.
o The magnetic field homogeneity is optimized by shimming.

o For 'H NMR, typical parameters might include a 30-45 degree pulse angle, a spectral
width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5
seconds.[4]

o For 3C NMR, typical parameters might include a 30-degree pulse angle, a spectral width
of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
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[4] The number of scans for 13C NMR is generally much higher than for H NMR to achieve

an adequate signal-to-noise ratio.[4]

» Data Processing:
o The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

o The spectrum is then phased, baseline corrected, and referenced (e.g., to TMS at 0 ppm).

Infrared (IR) Spectroscopy

For a liquid sample such as methyl furan-3-carboxylate, the following "neat" sample
preparation is common:

e Sample Preparation:

o Place a single drop of the neat liquid sample onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).[5]

o Carefully place a second salt plate on top of the first, allowing the liquid to spread into a
thin film between the plates.[5]

o Data Acquisition:
o Place the "sandwiched" salt plates into the sample holder of an FTIR spectrometer.
o Acquire a background spectrum of the empty instrument.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.
o Data Analysis:

o lIdentify the characteristic absorption bands and correlate them to the functional groups
present in the molecule.

Mass Spectrometry (MS)
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Electron lonization (El) is a common technique for the mass analysis of small, volatile
molecules like methyl furan-3-carboxylate.

e Sample Introduction:

o The sample is introduced into the ion source of the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC-MS).[1]

o The sample is vaporized by heating under high vacuum.[6]
e lonization:

o In the ion source, the gaseous sample molecules are bombarded by a high-energy
electron beam (typically 70 eV).[6]

o This bombardment results in the ejection of an electron from the molecule, forming a
molecular ion (M*).[6]

o The high energy of the electrons also causes extensive fragmentation of the molecular ion
into smaller, characteristic fragment ions.[6]

o Mass Analysis and Detection:

o The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or
time-of-flight analyzer).

o The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

o The separated ions are detected, and a mass spectrum is generated, which plots the
relative abundance of each ion as a function of its m/z value.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b077232?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-furan-3-carboxylate
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.creative-proteomics.com/support/electron-ionization.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Spectroscopic Analysis Workflow
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Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a
chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Methyl furan-3-carboxylate | C6H603 | CID 14918 - PubChem [pubchem.ncbi.nim.nih.gov]
e 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

e 3. NMR Spectroscopy [www2.chemistry.msu.edu]

e 4. benchchem.com [benchchem.com]

e 5. orgchemboulder.com [orgchemboulder.com]

e 6. Electron lonization - Creative Proteomics [creative-proteomics.com]

 To cite this document: BenchChem. [Spectroscopic Profile of Methyl Furan-3-carboxylate: An
In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077232#methyl-furan-3-carboxylate-spectroscopic-
data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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